
Lucigenin
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Overview
Description
- Lucigenin, also known as bis-N-methylacridinium nitrate, is an aromatic compound.
- It exhibits a bluish-green fluorescence and is commonly used in chemiluminescence studies .
- As a probe, this compound plays a crucial role in detecting endogenously generated superoxide anion radicals (O2-) in biological systems due to its chemiluminescent properties .
Preparation Methods
- Lucigenin can be synthesized through various routes, but one common method involves the reaction of acridine with methyl iodide.
- Industrial production methods may involve large-scale synthesis using optimized conditions.
Chemical Reactions Analysis
- Lucigenin undergoes chemiluminescent reactions, emitting light when it reacts with superoxide anions.
- Common reagents include superoxide radicals (O2-), which are produced during oxidative processes.
- The major product formed is the excited-state this compound that emits fluorescence.
Scientific Research Applications
Chemistry: Lucigenin serves as a valuable tool for studying reactive oxygen species (ROS) and oxidative stress.
Biology: Researchers use this compound to investigate superoxide production in cells and tissues.
Medicine: It contributes to understanding oxidative damage and potential therapeutic interventions.
Industry: this compound-based assays are employed in drug discovery and antioxidant research.
Mechanism of Action
- Lucigenin’s mechanism involves its interaction with superoxide anions (O2-).
- Upon reaction, this compound becomes excited and emits light, allowing researchers to quantify superoxide levels.
Comparison with Similar Compounds
- Lucigenin’s uniqueness lies in its specific chemiluminescent properties.
- Similar compounds include luminol and other acridinium derivatives, but this compound’s sensitivity to chloride ions sets it apart.
Properties
CAS No. |
2315-97-1 |
---|---|
Molecular Formula |
C28H22N3O3+ |
Molecular Weight |
448.5 g/mol |
IUPAC Name |
10-methyl-9-(10-methylacridin-10-ium-9-yl)acridin-10-ium;nitrate |
InChI |
InChI=1S/C28H22N2.NO3/c1-29-23-15-7-3-11-19(23)27(20-12-4-8-16-24(20)29)28-21-13-5-9-17-25(21)30(2)26-18-10-6-14-22(26)28;2-1(3)4/h3-18H,1-2H3;/q+2;-1 |
InChI Key |
IQDVDOOKYWOQSX-UHFFFAOYSA-N |
SMILES |
C[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)C4=C5C=CC=CC5=[N+](C6=CC=CC=C64)C.[N+](=O)(O)O |
Canonical SMILES |
C[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)C4=C5C=CC=CC5=[N+](C6=CC=CC=C64)C.[N+](=O)([O-])[O-] |
Key on ui other cas no. |
2315-97-1 |
Pictograms |
Oxidizer; Irritant |
Synonyms |
10,10'-dimethyl-9,9'-biacridinium bis-N-methylacridinium dimethyl biacridinium dinitrate Lucigenin |
Origin of Product |
United States |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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